molecular formula C12H14N2O3S B2446977 5-(isopropoxymethyl)-N-(thiazol-2-yl)furan-2-carboxamide CAS No. 946360-78-7

5-(isopropoxymethyl)-N-(thiazol-2-yl)furan-2-carboxamide

Cat. No. B2446977
CAS RN: 946360-78-7
M. Wt: 266.32
InChI Key: UPEWXARNUCWXOC-UHFFFAOYSA-N
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Description

5-(Isopropoxymethyl)-N-(thiazol-2-yl)furan-2-carboxamide, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors. It has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and anxiety disorders.

Scientific Research Applications

Synthesis and Reactivity Furan carboxamide derivatives are synthesized through various chemical pathways, involving the coupling of amine with carbonyl compounds in different solvents and conditions, followed by reactions such as nitration, bromination, formylation, and acylation. These methods provide a foundation for the synthesis of complex molecules with potential applications in medicinal chemistry and material science. For example, Aleksandrov et al. (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent reactions, highlighting the versatility of furan carboxamides in chemical synthesis (А. Aleksandrov & М. М. El’chaninov, 2017).

Antimicrobial Activity The antimicrobial potential of furan carboxamides has been a subject of investigation, with studies demonstrating their effectiveness against a range of microorganisms. Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and evaluated its antimicrobial activity, showing good efficacy against both Gram-negative and Gram-positive bacteria as well as fungi. This suggests that compounds like "5-(isopropoxymethyl)-N-(thiazol-2-yl)furan-2-carboxamide" could have potential applications in the development of new antimicrobial agents (Sukriye Cakmak et al., 2022).

Antiprotozoal Agents Research on furan derivatives has also extended into antiprotozoal applications, with compounds being synthesized for evaluation against diseases such as trypanosomiasis and malaria. Ismail et al. (2004) reported on novel dicationic imidazo[1,2-a]pyridines with significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, indicating the potential for furan carboxamide derivatives in antiprotozoal drug development (M. Ismail et al., 2004).

Enzymatic Polymerization In the field of material science, furan derivatives are utilized in the synthesis of biobased polyesters, showcasing their application in creating sustainable materials. Jiang et al. (2014) described the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters to produce novel furan polyesters, pointing to the role of furan carboxamide derivatives in the development of environmentally friendly polymers (Yi Jiang et al., 2014).

properties

IUPAC Name

5-(propan-2-yloxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-8(2)16-7-9-3-4-10(17-9)11(15)14-12-13-5-6-18-12/h3-6,8H,7H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEWXARNUCWXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=C(O1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(isopropoxymethyl)-N-(thiazol-2-yl)furan-2-carboxamide

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